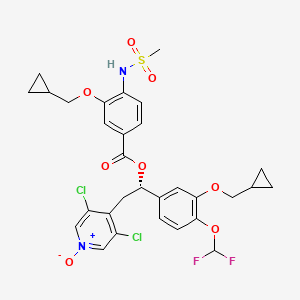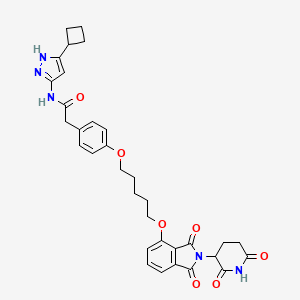
Tanimilast
Übersicht
Beschreibung
CHF-6001 ist ein neuartiger inhalierter Phosphodiesterase-4-Inhibitor, der von Chiesi Farmaceutici entwickelt wurde. Es hat sich in präklinischen Studien eine hohe Wirksamkeit gezeigt und ist bei Menschen gut verträglich. Diese Verbindung ist in erster Linie für die Behandlung von chronisch obstruktiver Lungenerkrankung und Asthma gedacht .
Herstellungsmethoden
Die Herstellung von CHF-6001 beinhaltet die Synthese eines selektiven Phosphodiesterase-4-Inhibitors. Die Verbindung wird mit einem firmeneigenen Mehrdosen-Reservoir-Trockensubstanzinhalator namens NEXThaler verabreicht. Die Synthesewege und Reaktionsbedingungen für CHF-6001 sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung in einer extrafeinen Formulierung mit einem mittleren aerodynamischen Massendurchmesser von weniger als oder gleich zwei Mikrometern hergestellt wird .
Chemische Reaktionsanalyse
CHF-6001 durchläuft verschiedene chemische Reaktionen, wobei sich der Schwerpunkt hauptsächlich auf seine Rolle als Phosphodiesterase-4-Inhibitor liegt. Die Verbindung hemmt die Aktivierung des oxidativen Ausbruchs in Neutrophilen und Eosinophilen, die Neutrophilen-Chemotaxis und die Freisetzung von Interferon-gamma aus CD4+-T-Zellen. Es ist potenter als zuvor beschriebene Phosphodiesterase-4-Inhibitoren, einschließlich Roflumilast und Cilomilast . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen die Hemmung der Freisetzung von Tumornekrosefaktor-alpha und die Reduktion der Leukozyteninfiltration .
Vorbereitungsmethoden
The preparation of CHF-6001 involves the synthesis of a selective phosphodiesterase-4 inhibitor. The compound is administered using a proprietary multidose reservoir dry powder inhaler known as NEXThaler. The synthetic route and reaction conditions for CHF-6001 are proprietary and not publicly disclosed. it is known that the compound is produced in an extrafine formulation with a mass median aerodynamic diameter of less than or equal to two micrometers .
Analyse Chemischer Reaktionen
CHF-6001 undergoes various chemical reactions, primarily focusing on its role as a phosphodiesterase-4 inhibitor. The compound inhibits the activation of oxidative burst in neutrophils and eosinophils, neutrophil chemotaxis, and the release of interferon-gamma from CD4+ T cells. It is more potent than previously described phosphodiesterase-4 inhibitors, including roflumilast and cilomilast . The major products formed from these reactions include the inhibition of tumor necrosis factor-alpha release and the reduction of leukocyte infiltration .
Wissenschaftliche Forschungsanwendungen
CHF-6001 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Atemwegserkrankungen und Entzündungen. Es wurde auf seine Wirksamkeit, Sicherheit und Verträglichkeit bei Patienten mit chronisch obstruktiver Lungenerkrankung untersucht. Die Verbindung hat entzündungshemmende Wirkungen in den Lungen von Patienten mit chronisch obstruktiver Lungenerkrankung gezeigt, die bereits mit dreifacher inhalativer Therapie behandelt wurden . Darüber hinaus wurde CHF-6001 auf seine Auswirkungen auf Biomarker der Entzündung im induzierten Sputum und Blut untersucht .
Wirkmechanismus
CHF-6001 übt seine Wirkungen aus, indem es Phosphodiesterase-4 hemmt, ein Enzym, das den Abbau von cyclischem Adenosinmonophosphat vermittelt. Durch die Hemmung dieses Enzyms erhöht CHF-6001 die Spiegel von cyclischem Adenosinmonophosphat, was zu entzündungshemmenden Wirkungen in einer breiten Palette von Zelltypen führt. Die Verbindung hat eine dosisproportionale systemische Exposition und eine mittlere Halbwertszeit von 40 bis 49 Stunden gezeigt . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Hemmung der Freisetzung von Tumornekrosefaktor-alpha und die Reduktion der Leukozyteninfiltration .
Wirkmechanismus
CHF-6001 exerts its effects by inhibiting phosphodiesterase-4, an enzyme that mediates the breakdown of cyclic adenosine monophosphate. By inhibiting this enzyme, CHF-6001 increases the levels of cyclic adenosine monophosphate, leading to anti-inflammatory effects in a broad range of cell types. The compound has shown dose-proportional systemic exposure and a mean half-life ranging from 40 to 49 hours . The molecular targets and pathways involved include the inhibition of tumor necrosis factor-alpha release and the reduction of leukocyte infiltration .
Vergleich Mit ähnlichen Verbindungen
CHF-6001 wird mit anderen Phosphodiesterase-4-Inhibitoren wie Roflumilast, Crisaborol, Apremilast und Ibudilast verglichen. Während Roflumilast oral eingenommen wird und mit einer höheren Häufigkeit von systemischen Nebenwirkungen verbunden ist, ist CHF-6001 eine inhalative Formulierung mit geringer systemischer Exposition, was es für Patienten mit chronisch obstruktiver Lungenerkrankung besser geeignet macht . Die größere Wirkung von CHF-6001 in einer definierten Untergruppe von Patienten mit chronisch obstruktiver Lungenerkrankung ähnelt der, die bei Roflumilast beobachtet wurde .
Ähnliche Verbindungen
- Roflumilast
- Crisaborol
- Apremilast
- Ibudilast
CHF-6001 zeichnet sich durch seine inhalative Formulierung und hohe präklinische Wirksamkeit aus, was es zu einem vielversprechenden Kandidaten für die Behandlung von Atemwegserkrankungen macht .
Eigenschaften
IUPAC Name |
[(1S)-1-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)ethyl] 3-(cyclopropylmethoxy)-4-(methanesulfonamido)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2F2N2O8S/c1-45(39,40)35-24-8-6-20(11-27(24)41-15-17-2-3-17)29(37)43-26(12-21-22(31)13-36(38)14-23(21)32)19-7-9-25(44-30(33)34)28(10-19)42-16-18-4-5-18/h6-11,13-14,17-18,26,30,35H,2-5,12,15-16H2,1H3/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFBPAOSTLMYIV-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)OC(CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O[C@@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2F2N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239278-59-1 | |
| Record name | Tranimilast [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239278591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHF-6001 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRANIMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0984EU6E2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B606561.png)







![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)



![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)
